2-(4-Hexyloxybenzoyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Hexyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C16H19NO2 . It has a molecular weight of 257.33 . The structure of this compound includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “2-(4-Hexyloxybenzoyl)oxazole” contains a total of 40 bonds, including 21 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 1 double bond, and 11 aromatic bonds . It also includes 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis
Oxazole and its derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, have been found to play a significant role in many important chemical reactions, both as intermediates and as final products .Scientific Research Applications
Medicinal Chemistry
Oxazole compounds, including “2-(4-Hexyloxybenzoyl)oxazole”, are present in various biological activities . Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have become a significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
Antibacterial Activity
Oxazole derivatives have been found to exhibit antibacterial activity . For instance, a series of oxazole derivatives were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .
Antifungal Activity
Oxazole compounds have also been found to exhibit antifungal activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Anticancer Activity
Oxazole compounds have been found to exhibit anticancer activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Antidiabetic Activity
Oxazole derivatives have been found to exhibit antidiabetic activity . They have been used in the treatment of various types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Mechanism of Action
Target of Action
2-(4-Hexyloxybenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems via numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known for their wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives interact with their targets, causing changes that lead to these effects.
Biochemical Pathways
Oxazole derivatives have been used against various diseases, indicating that they affect multiple biochemical pathways .
Result of Action
The wide range of biological actions associated with oxazole derivatives suggests that they have significant molecular and cellular effects .
Future Directions
Oxazole and its derivatives, including “2-(4-Hexyloxybenzoyl)oxazole”, have shown promising potential in the field of medicinal chemistry . They have been used in the development of novel compounds showing favorable biological activities . Therefore, the future direction in this field could involve further exploration and development of oxazole-based medicinal compounds .
properties
IUPAC Name |
(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBGAGAFHVHILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642101 |
Source
|
Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898760-29-7 |
Source
|
Record name | [4-(Hexyloxy)phenyl]-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.